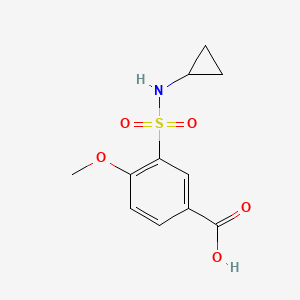

3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-(cyclopropylsulfamoyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-17-9-5-2-7(11(13)14)6-10(9)18(15,16)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSJCWHCEGBHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid typically involves the introduction of the cyclopropylsulfamoyl group and the methoxy group onto a benzoic acid scaffold. One common method involves the reaction of 4-methoxybenzoic acid with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-carboxybenzoic acid derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropylsulfamoyl group can interact with amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function. Additionally, the methoxy group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid with four analogs:

Key Observations:

Substituent Effects on Molecular Weight :

- The cyclopropylsulfamoyl group in the target compound contributes to a higher molecular weight compared to analogs with simpler substituents (e.g., ethylsulfamoyl or sulfamoyl).

- The absence of the 4-methoxy group in 3-(Cyclopropylsulfamoyl)benzoic acid reduces its molecular weight by ~30 g/mol .

Functional Group Diversity: Sulfamoyl vs. Amino vs. Cyclopropyl Substitutions: The sulfamoyl group in 20532-06-3 lacks the cyclopropyl ring, which may reduce steric hindrance and lipophilicity compared to the target compound .

Solubility and Stability

- Solubility: Limited data are available for the target compound. However, 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid (159783-28-5) is provided as a 10 mM solution in research settings, indicating moderate solubility in standard solvents .

- Stability : Sulfonamides like 852933-50-7 are typically stable at room temperature, but the presence of electron-donating groups (e.g., methoxy) may enhance oxidative stability .

Biological Activity

3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanism of action, and biological evaluations of this compound, highlighting its applications in various fields such as pharmacology and biochemistry.

Synthesis

The synthesis of 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with cyclopropylsulfonyl chloride in the presence of a base like triethylamine. This reaction is usually performed in organic solvents such as dichloromethane under controlled temperatures to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The cyclopropylsulfamoyl group can bind to the active sites of enzymes, inhibiting their function. For instance, it has been shown to inhibit human NTPDase enzymes, which are involved in various physiological processes .

- Binding Affinity : The presence of the methoxy group enhances the binding affinity of the compound for its targets, potentially increasing its specificity and efficacy.

Biological Activity

Research indicates that 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid exhibits significant biological activity, particularly as an enzyme inhibitor. Below are key findings from various studies:

Case Studies

- Inhibition of NTPDases : A series of sulfamoyl-benzamide derivatives, including 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid, were synthesized and evaluated for their inhibitory effects on human NTPDases. The compound exhibited potent inhibition with IC50 values indicating strong efficacy against multiple isoforms .

- Therapeutic Potential : The compound has been explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its unique structural features allow it to target specific pathways associated with disease processes such as cancer and inflammation .

Comparison with Similar Compounds

3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methoxybenzoic Acid | Lacks cyclopropylsulfamoyl group | Less versatile in reactivity |

| Cyclopropylsulfonamide Derivatives | Similar cyclopropyl group but different substituents | Varying biological properties |

Q & A

Basic: What synthetic routes are recommended for preparing 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves sequential sulfonylation and cyclopropane functionalization. A common approach is:

Sulfonylation: React 4-methoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., NaOH) to form the sulfonamide intermediate.

Cyclopropane Integration: Introduce the cyclopropyl group via nucleophilic substitution or coupling reactions, using cyclopropylamine derivatives.

Carboxylic Acid Formation: Oxidize or hydrolyze a methyl ester precursor to yield the final benzoic acid moiety.

Key Conditions:

- Maintain pH >10 during sulfonylation to prevent premature acid formation .

- Use catalysts like FeCl₃ or Pd-based systems for efficient cyclopropane coupling .

- Optimize reaction time (12–24 hours) and temperature (60–80°C) to balance yield (60–75%) and purity (>95%) .

Advanced: How can researchers resolve discrepancies in reported synthetic protocols for this compound, particularly regarding intermediate stability?

Methodological Answer:

Discrepancies often arise from:

- Intermediate Degradation: The sulfonamide intermediate may hydrolyze under acidic conditions. Monitor pH rigorously and use anhydrous solvents (e.g., THF) during synthesis .

- Byproduct Formation: Cyclopropane ring-opening can occur at high temperatures. Use lower temperatures (≤70°C) and inert atmospheres (N₂/Ar) to suppress side reactions .

- Validation: Characterize intermediates via LC-MS or NMR after each step. Compare retention times (HPLC) or spectral data with literature benchmarks .

Basic: What solvent systems are optimal for solubilizing 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid in biological assays?

Methodological Answer:

- Primary Solvent: DMSO (10–20 mM stock solutions) due to its compatibility with sulfonamides and benzoic acids.

- Co-Solvents: For aqueous dilution, use PEG-300 or cyclodextrin (10–15% v/v) to prevent precipitation .

- pH Adjustment: Maintain pH 7.4–8.0 using phosphate or Tris buffers to enhance solubility via deprotonation of the carboxylic acid group .

Advanced: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/0.1% TFA gradient). Purity >98% is required for biological studies .

- Structural Confirmation:

Basic: How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Target Selection: Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, cyclooxygenase).

- Assay Conditions:

- Use recombinant enzymes at physiological pH (7.4) and temperature (37°C).

- Pre-incubate the compound (1–100 µM) with the enzyme for 15–30 minutes.

- Measure inhibition via fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .

- Controls: Include positive inhibitors (e.g., acetazolamide) and vehicle (DMSO) controls.

Advanced: What strategies mitigate oxidative degradation during long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Lyophilize and store at -20°C under argon. Avoid repeated freeze-thaw cycles .

- Stabilizers: Add antioxidants (0.1% BHT) or chelating agents (EDTA) to aqueous formulations.

- Monitoring: Perform accelerated stability testing (40°C/75% RH for 14 days) and track degradation via HPLC .

Basic: What in vivo models are appropriate for preliminary toxicity and pharmacokinetic studies?

Methodological Answer:

- Rodent Models: Use Sprague-Dawley rats or CD-1 mice for acute toxicity (single dose: 50–500 mg/kg) and plasma half-life analysis.

- Dosing: Administer via oral gavage or IV, with blood sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Analytics: Quantify plasma levels using LC-MS/MS (LOQ ≤1 ng/mL) and assess metabolites .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Modification Sites:

- Sulfonamide Group: Replace cyclopropyl with bulkier substituents (e.g., tert-butyl) to enhance target binding.

- Methoxy Position: Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects on enzyme inhibition .

- Assay Pipeline: Screen analogs in high-throughput enzyme assays and correlate activity with computational docking (e.g., AutoDock Vina) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How do substituent electronic effects influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Electron-Donating Groups (e.g., methoxy): Stabilize the sulfonamide via resonance, reducing susceptibility to nucleophilic attack.

- Electron-Withdrawing Groups (e.g., nitro): Increase electrophilicity at the sulfonamide sulfur, accelerating reactions with thiols or amines.

- Experimental Validation: Perform kinetic studies (UV-Vis or NMR) in buffered solutions with varying nucleophiles (e.g., glutathione) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.